3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone
Description
It is commercially listed as a discontinued product by CymitQuimica, with molecular formula C₁₀H₉F₃O₂ and molar mass 218.17 g/mol .
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-(2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H9F3O2/c1-15-9-5-3-2-4-7(9)8(14)6-10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
JBCXLODHZJAKDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone typically involves the reaction of 2-methoxybenzaldehyde with trifluoroacetone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone with analogous compounds, focusing on structural variations, physicochemical properties, and synthesis methodologies.
Positional Isomers of Methoxyphenyl Substituents
Key Observations :
- The 2-methoxy isomer (target compound) exhibits steric and electronic effects distinct from para- and meta- substituted analogs.
- All three isomers share the same molecular formula but differ in substituent orientation, leading to variations in dipole moments and solubility .
Substituent Variations in the Aromatic Ring
Key Observations :
- Replacement of the methoxy group with methyl (e.g., o-tolyl derivative) reduces polarity and hydrogen-bonding capacity, impacting biological interactions .
- The phenoxy substituent (DV841) introduces steric bulk, which may hinder crystallization or enzymatic interactions compared to smaller groups like methoxy .
- Halogenated analogs (e.g., 3-chloro-5-fluoro derivative) exhibit enhanced electrophilicity, making them candidates for nucleophilic substitution reactions .
Functional Group Modifications
Key Observations :
- The trifluoromethyl ketone group in the target compound confers resistance to metabolic degradation compared to non-fluorinated analogs .
- Amino-substituted derivatives (e.g., 2-(methylamino)-propanone) exhibit enhanced biological activity due to increased interaction with neurotransmitter receptors .
Biological Activity
3,3,3-Trifluoro-1-(2-methoxyphenyl)-1-propanone, also known as 3-(2-methoxyphenyl)-1,1,1-trifluoro-2-propanone, is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a ketone structure that includes a methoxyphenyl moiety. This unique structure contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The trifluoromethyl ketone group can interact with enzyme active sites, potentially inhibiting their activity. This inhibition can modulate metabolic pathways and influence cellular processes.
- Receptor Binding : The compound has been investigated for its ability to bind to specific receptors, which may lead to therapeutic applications in areas such as pain management and inflammation.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to elucidate its efficacy and mechanisms .
The mechanism of action primarily involves the interaction of the trifluoromethyl group with active sites on enzymes or receptors. This interaction can disrupt normal enzymatic functions or receptor signaling pathways, leading to altered cellular responses. Such mechanisms are crucial for understanding the therapeutic potential of the compound in treating various diseases.
Case Studies
- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited the activity of certain enzymes involved in inflammatory processes. The IC50 values indicated significant potency in modulating these pathways without affecting overall cell viability .
- Antimicrobial Activity : In vitro tests showed that the compound reduced bacterial adhesion and biofilm formation in Staphylococcus aureus models. The observed MIC values suggested a dose-dependent effect on bacterial growth inhibition .
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
